5-(2,4-dimethoxybenzylidene)-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one -

5-(2,4-dimethoxybenzylidene)-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one

Catalog Number: EVT-4844233
CAS Number:
Molecular Formula: C15H17NO3S2
Molecular Weight: 323.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

  • Compound Description: This compound features a phenyl group at the 3-position and a 2-hydroxybenzylidene substituent at the 5-position of the thiazolidin-4-one ring. The crystal structure reveals an intramolecular C—H⋯S interaction and the formation of inversion dimers linked by pairs of O—H⋯O hydrogen bonds [].
    • Compound Description: This compound, abbreviated as FTT, was investigated as a potential ionophore in a Zn2+ PVC-based membrane sensor. Research indicates that FTT exhibits high selectivity and sensitivity towards Zn2+ ions compared to other cations [].
    • Compound Description: This compound was studied for its effects on protein metabolism, growth, and development in Wistar rats. When complexed with betadex to form a nanoscale clathrate, it demonstrated potential for enhancing protein deposition and positively influencing growth parameters []. Further toxicity studies classified this compound as relatively harmless []. The clathrate complex also exhibited improved bioavailability compared to the parent compound [].
    • Compound Description: This compound represents a derivative of 3-aminorhodanine, synthesized through reaction with an aldehyde. It highlights the reactivity of the 3-amino group in rhodanine derivatives [].
    • Compound Description: Identified as a lead compound and a nanomolar inhibitor of protein kinase DYRK1A with an IC50 of 0.028 μM, this compound showcases the potential of thiazolidin-4-ones in medicinal chemistry, particularly for targeting neurological and oncological disorders [].
    • Compound Description: Identified as another lead compound and a nanomolar inhibitor of protein kinase DYRK1A with an IC50 of 0.033 μM, this compound further demonstrates the potential of modified thiazolidin-4-ones in drug development, especially for diseases involving DYRK1A [].
    • Compound Description: This compound, similar to the target compound, belongs to the 2-thioxo-1,3-thiazolidin-4-one class and features an arylidene group at the 5-position. The crystal structure analysis reveals intramolecular O—H⋯O and C—H⋯S interactions, as well as N—H⋯O hydrogen bonds linking the molecules into chains [].
    • Compound Description: This compound is characterized by a cyclohexyl group at the 3-position of the 2-thioxo-1,3-thiazolidin-4-one ring. The crystal structure shows that the molecule possesses crystallographic mirror symmetry and that weak π–π interactions contribute to crystal packing [].
    • Compound Description: This group of compounds represents a series of 3-aryl substituted 2-thioxo-1,3-thiazolidin-4-ones. Studies have explored their reactions with cyanide and cyanate ions, revealing ring-opening reactions and the formation of various products depending on the substituents and reaction conditions [].
    • Compound Description: This compound features a 2,4-dichlorophenyl group at the 2-position and a [5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl] substituent at the 3-position of the thiazolidin-4-one ring. The crystal structure analysis identifies intramolecular C—H⋯S, C—H⋯N, and C—H⋯Cl hydrogen bonds influencing the molecular conformation. Intermolecular C—H⋯O hydrogen bonds link the molecules into centrosymmetric dimers [].
    • Compound Description: BPT analogs, including 5-(4-methylbenzylidene)-2-phenylamino-1,3-thiazolidin-4-one (MMPT) and 5-(2,4-dihydroxybenzylidene)-2-phenylimino-1,3-thiazolidin-4-one (DBPT), are highlighted for their anticancer activity. These compounds exhibit selective cytotoxicity towards cancer cells without affecting normal cells, irrespective of P-glycoprotein status [].
    • Compound Description: This group of compounds incorporates a 4-methylcoumarin-7-yloxyacetylamino moiety at the 3-position and various arylidene substituents at the 5-position of the thiazolidin-4-one ring. These analogs were synthesized and investigated for their antimicrobial activity against Gram-positive and Gram-negative bacteria [].
    • Compound Description: These derivatives involve the incorporation of 6-amino-1,3-dimethyluracil with thiazolidin-4-one, oxazolidin-4-one, or imidazolidin-4-one rings. These compounds were synthesized and evaluated for their antioxidant and antimicrobial activities [, ].
    • Compound Description: This group of compounds is characterized by a benzamide substituent at the 3-position and a substituted phenyl ring at the 2-position of the thiazolidin-4-one ring. These compounds were evaluated for their anticancer activity against Dalton's ascites lymphoma (DAL) cancer cell line, demonstrating promising results [, ]. Specifically, N-[2-(2,4-dichlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]benzamide exhibited potent inhibitory activity against DAL cells [].
    • Compound Description: This family of compounds features a phenylamino group at the 3-position and a substituted phenyl ring at the 2-position of the thiazolidin-4-one ring. These compounds were synthesized and evaluated for their anticancer activity against the Dalton's lymphoma ascites (DLA) cancer cell line. Some derivatives, such as 2-(2,4-dichlorophenyl)-5-methyl-3-(phenylamino)-1,3-thiazolidin-4-one (4c), exhibited significant inhibitory activity against DLA cells [, ].

    Properties

    Product Name

    5-(2,4-dimethoxybenzylidene)-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one

    IUPAC Name

    (5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one

    Molecular Formula

    C15H17NO3S2

    Molecular Weight

    323.4 g/mol

    InChI

    InChI=1S/C15H17NO3S2/c1-9(2)16-14(17)13(21-15(16)20)7-10-5-6-11(18-3)8-12(10)19-4/h5-9H,1-4H3/b13-7-

    InChI Key

    XEEMLNSWNBNJMK-QPEQYQDCSA-N

    SMILES

    CC(C)N1C(=O)C(=CC2=C(C=C(C=C2)OC)OC)SC1=S

    Canonical SMILES

    CC(C)N1C(=O)C(=CC2=C(C=C(C=C2)OC)OC)SC1=S

    Isomeric SMILES

    CC(C)N1C(=O)/C(=C/C2=C(C=C(C=C2)OC)OC)/SC1=S

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.